molecular formula C9H9ClN4O B12953619 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

Katalognummer: B12953619
Molekulargewicht: 224.65 g/mol
InChI-Schlüssel: ABWRRKMHJLTZAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The presence of the chloro and carbohydrazide groups in the molecule enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions. For example, the reaction of 2-aminopyridine with acetaldehyde in the presence of a catalyst such as acetic acid can yield 2-methylimidazo[1,2-a]pyridine.

    Carbohydrazide Formation: The final step involves the reaction of the chlorinated imidazo[1,2-a]pyridine with hydrazine or a hydrazine derivative to form the carbohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for bacterial cell wall synthesis, leading to the death of the bacterial cells. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Lacks the chloro and carbohydrazide groups, making it less reactive.

    5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide: Similar structure but with a bromo group instead of chloro, which can affect its reactivity and biological activity.

    2,3-Dimethylimidazo[1,2-a]pyridine: Different substitution pattern, leading to different chemical and biological properties.

Uniqueness

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to the presence of both the chloro and carbohydrazide groups, which enhance its reactivity and potential for diverse applications in various fields of research and industry.

Eigenschaften

Molekularformel

C9H9ClN4O

Molekulargewicht

224.65 g/mol

IUPAC-Name

5-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide

InChI

InChI=1S/C9H9ClN4O/c1-5-8(9(15)13-11)14-6(10)3-2-4-7(14)12-5/h2-4H,11H2,1H3,(H,13,15)

InChI-Schlüssel

ABWRRKMHJLTZAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=N1)C=CC=C2Cl)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.